N-([2,4'-bipyridin]-4-ylmethyl)-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-2-chlorobenzamide is an organic compound that features a bipyridine moiety linked to a chlorobenzamide group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and materials science. The bipyridine unit is known for its ability to coordinate with metal ions, making it a valuable ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-chlorobenzamide typically involves the coupling of a bipyridine derivative with a chlorobenzamide precursor. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, where a halogenated bipyridine reacts with a boronic acid or stannane derivative of chlorobenzamide under mild conditions . Another approach involves the direct amide formation between a bipyridine carboxylic acid and a chlorobenzylamine in the presence of coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-2-chlorobenzamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form bipyridine derivatives with different oxidation states.
Substitution: The chlorobenzamide group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Bipyridinium salts
Reduction: Reduced bipyridine derivatives
Substitution: Substituted benzamides with various functional groups
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-2-chlorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-2-chlorobenzamide involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can modulate the activity of metal-dependent enzymes or receptors, leading to various biochemical effects . The chlorobenzamide group may also interact with specific molecular targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with different coordination properties.
Phenanthroline: A related heterocyclic compound with similar applications in coordination chemistry.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-2-chlorobenzamide is unique due to the presence of both a bipyridine moiety and a chlorobenzamide group, which allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to simpler bipyridine derivatives .
Properties
IUPAC Name |
2-chloro-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c19-16-4-2-1-3-15(16)18(23)22-12-13-5-10-21-17(11-13)14-6-8-20-9-7-14/h1-11H,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSKRIVURRYENP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.